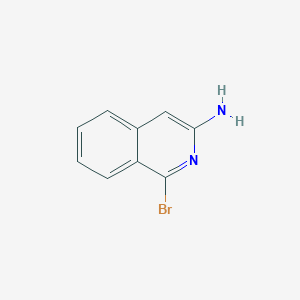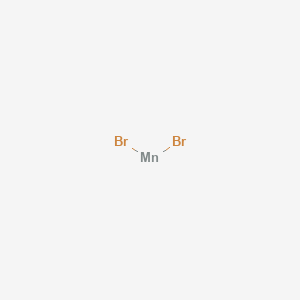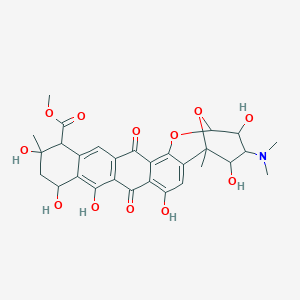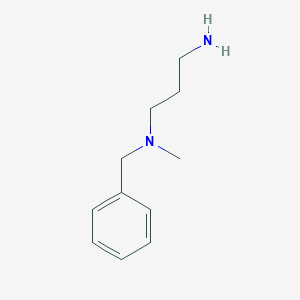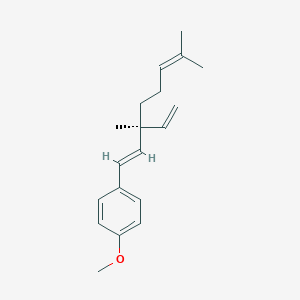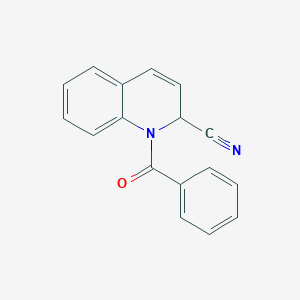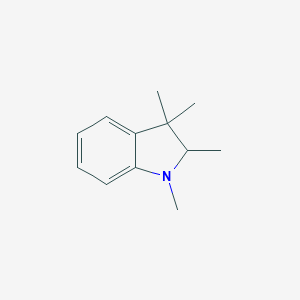![molecular formula C26H22O3 B082094 Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether CAS No. 13654-52-9](/img/structure/B82094.png)
Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether, also known as BPAF, is a synthetic compound that belongs to the family of bisphenol ethers. It is structurally similar to bisphenol A (BPA), which is widely used in the production of polycarbonate plastics and epoxy resins. However, BPAF has gained attention in recent years due to its potential health effects and environmental impact. In
Mecanismo De Acción
Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether exerts its estrogenic activity through binding to estrogen receptors, particularly the alpha subtype. This binding can activate downstream signaling pathways, leading to the expression of estrogen-responsive genes. Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether has also been found to have anti-androgenic activity, which means it can interfere with the action of male sex hormones.
Efectos Bioquímicos Y Fisiológicos
Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether has been found to have a range of biochemical and physiological effects. In vitro studies have shown that it can induce cell proliferation, alter gene expression, and interfere with cell signaling pathways. In vivo studies have shown that it can affect reproductive health, alter hormone levels, and impact fetal development. Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether has also been found to have neurotoxic effects, leading to impaired cognitive function and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether has several advantages for lab experiments, including its high purity and potency, and its ability to mimic the effects of natural estrogen. However, it also has several limitations, including its potential toxicity and environmental impact, and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether. One area of focus is the development of safer alternatives to Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether for use in plastics and other consumer products. Another area of focus is the investigation of the potential health effects of Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether on humans and wildlife, particularly in vulnerable populations such as pregnant women and children. Additionally, there is a need for further research on the mechanism of action of Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether, and its potential interactions with other chemicals in the environment.
Métodos De Síntesis
Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether can be synthesized through the reaction of 4-hydroxyacetophenone with p-tolylmagnesium bromide, followed by the reaction with 4-bromo phenol. The resulting product is purified through column chromatography to obtain Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether in high yield and purity.
Aplicaciones Científicas De Investigación
Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether has been widely used in scientific research to investigate its potential health effects and environmental impact. It has been found to have estrogenic activity, which means it can bind to estrogen receptors and mimic the effects of natural estrogen. This property has been used to study the effects of Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether on reproductive health, breast cancer, and other estrogen-related diseases.
Propiedades
Número CAS |
13654-52-9 |
|---|---|
Nombre del producto |
Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether |
Fórmula molecular |
C26H22O3 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
4-[[4-[4-[(4-hydroxyphenyl)methyl]phenoxy]phenyl]methyl]phenol |
InChI |
InChI=1S/C26H22O3/c27-23-9-1-19(2-10-23)17-21-5-13-25(14-6-21)29-26-15-7-22(8-16-26)18-20-3-11-24(28)12-4-20/h1-16,27-28H,17-18H2 |
Clave InChI |
AKFBSXHCTOEDLT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC3=CC=C(C=C3)CC4=CC=C(C=C4)O)O |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC3=CC=C(C=C3)CC4=CC=C(C=C4)O)O |
Sinónimos |
Bis[α-(4-hydroxyphenyl)-p-tolyl] ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



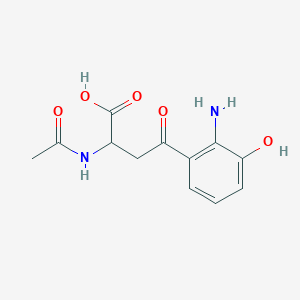
![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)
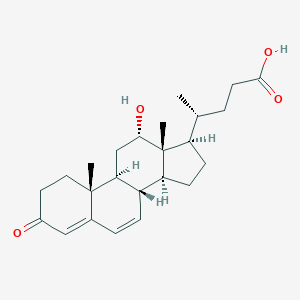
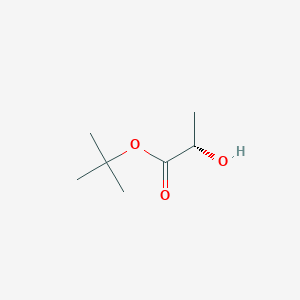
![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)
